4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid is a useful research compound. Its molecular formula is C16H14BrNO4S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid” contains a sulfonylamino group and a benzoic acid moiety, which are common functional groups in many bioactive compounds. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. The compound might inhibit or activate its targets, leading to changes in cellular functions. The presence of the bromophenyl group might suggest potential interactions with aromatic amino acids in protein targets .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways affected by this compound. Based on its structure, it might be involved in pathways related to the targets it interacts with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The presence of the benzoic acid moiety might suggest potential for metabolism via phase II conjugation reactions .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the action, efficacy, and stability of the compound. For example, the compound might be more stable and effective under certain pH conditions .
生物活性
4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a bromophenyl moiety, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure is characterized by the presence of:
- A bromophenyl group that enhances lipophilicity.
- A sulfonylamino group that is critical for biological interactions.
Biological Activity Overview
The biological activities of sulfonamide derivatives are diverse, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential in various therapeutic areas.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Research indicates that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound inhibits bacterial growth by interfering with folic acid synthesis, a vital pathway in bacterial metabolism. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate in the synthesis of folate.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines.
- Case Study Example : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
---|---|---|---|
Antibacterial | E. coli | 25 µg/mL | |
Antibacterial | S. aureus | 15 µg/mL | |
Anticancer | MCF-7 (breast cancer) | 30 µM | |
Anticancer | A549 (lung cancer) | 40 µM |
- Inhibition of Folate Synthesis : As mentioned earlier, the compound competes with PABA for binding to dihydropteroate synthase, effectively blocking folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through mitochondrial disruption and caspase activation.
Research Findings
Research conducted on various derivatives has shown that modifications in the bromophenyl group can significantly alter biological activity. For instance:
- Compounds with electron-withdrawing groups exhibit enhanced antibacterial activity due to increased binding affinity to bacterial enzymes.
- Structural modifications have also been linked to improved selectivity against cancer cell lines while minimizing toxicity to normal cells.
特性
IUPAC Name |
4-[[(E)-2-(3-bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-11-9-13(16(19)20)5-6-15(11)18-23(21,22)8-7-12-3-2-4-14(17)10-12/h2-10,18H,1H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNLSGSMHCNRMU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。